

# An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)ethanone

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## Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429

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## Introduction

1-(3,5-Dimethoxyphenyl)ethanone, a substituted acetophenone, is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring a phenyl ring with two methoxy groups at the 3 and 5 positions and a ketone functional group, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on its hypothesized role in key cellular signaling pathways.

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-(3,5-dimethoxyphenyl)ethanone is also known by several other names in the scientific literature and commercial catalogs. Establishing a clear understanding of these synonyms is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for 1-(3,5-Dimethoxyphenyl)ethanone

Identifier Type	Identifier
IUPAC Name	1-(3,5-Dimethoxyphenyl)ethanone[1]
CAS Number	39151-19-4[1][2][3]
Common Synonyms	3',5'-Dimethoxyacetophenone[2][4][5]
3,5-Dimethoxyacetophenone[5]	
Ethanone, 1-(3,5-dimethoxyphenyl)-[1]	
Other Names	1-(3,5-dimethoxyphenyl)ethan-1-one[2]
1-(3,5-Dimethoxyphenyl)-ethanon	
LABOTEST-BB LT00233121[5]	
N,N-dimethylcarbamic acid (2-propan-2-yloxyphenyl) ester[5]	
3',5'-dimethoxy-acetophenon[5]	

## Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,5-dimethoxyphenyl)ethanone is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for 1-(3,5-Dimethoxyphenyl)ethanone

Property	Value	Reference
Molecular Formula	C10H12O3	[2][6]
Molecular Weight	180.2 g/mol	[6]
Appearance	White to light yellow crystals or powder	[4]
Melting Point	33-34 °C (lit.)	[4]
Boiling Point	290-291 °C (lit.)	[4]
Refractive Index	n <sub>20/D</sub> 1.543 (lit.)	[4]
Solubility	Insoluble in water. Soluble in DMSO (100 mg/mL).	[4][6]
Flash Point	>230 °F (>110 °C)	[5]

## Experimental Protocols

### Synthesis of 1-(3,5-Dimethoxyphenyl)ethanone via Friedel-Crafts Acylation

The most common and effective method for the synthesis of 1-(3,5-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]

Materials:

- 1,3-Dimethoxybenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hydrochloric acid (HCl), concentrated

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

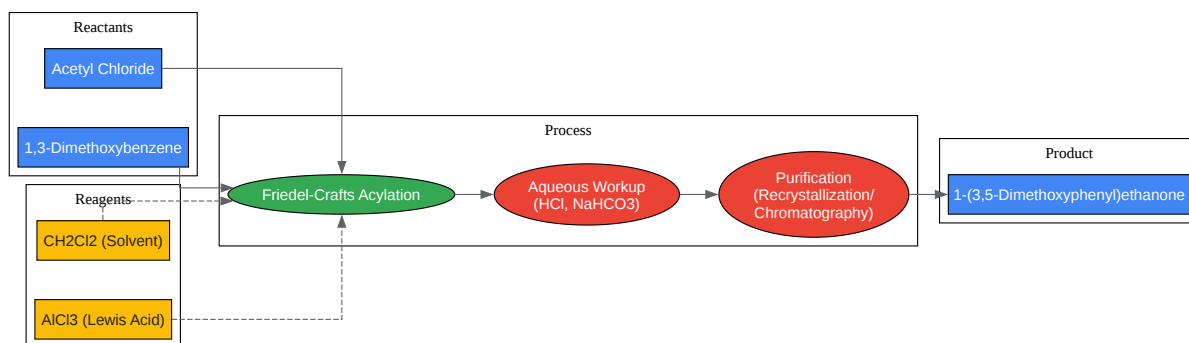
Equipment:

- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.
- Cool the mixture to  $0\text{ }^{\circ}\text{C}$  in an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- After the addition of acetyl chloride is complete, add a solution of 1,3-dimethoxybenzene in dichloromethane dropwise from the addition funnel.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude 1-(3,5-dimethoxyphenyl)ethanone can be further purified by recrystallization or column chromatography.



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Caption: Workflow for the synthesis of 1-(3,5-dimethoxyphenyl)ethanone.

## Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of 1-(3,5-dimethoxyphenyl)ethanone can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.<sup>[7][8]</sup>

Materials:

- 1-(3,5-Dimethoxyphenyl)ethanone
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid (positive control)

Equipment:

- UV-Vis Spectrophotometer
- Test tubes
- Pipettes

Procedure:

- Prepare a stock solution of DPPH in methanol.
- Prepare a series of dilutions of the test compound (1-(3,5-dimethoxyphenyl)ethanone) and the positive control (ascorbic acid) in methanol.
- To each test tube, add a specific volume of the DPPH solution and a specific volume of the test compound or control solution.
- Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

- Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the test compound, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the test compound.
- The IC<sub>50</sub> value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

## Potential Biological Activities and Signaling Pathways

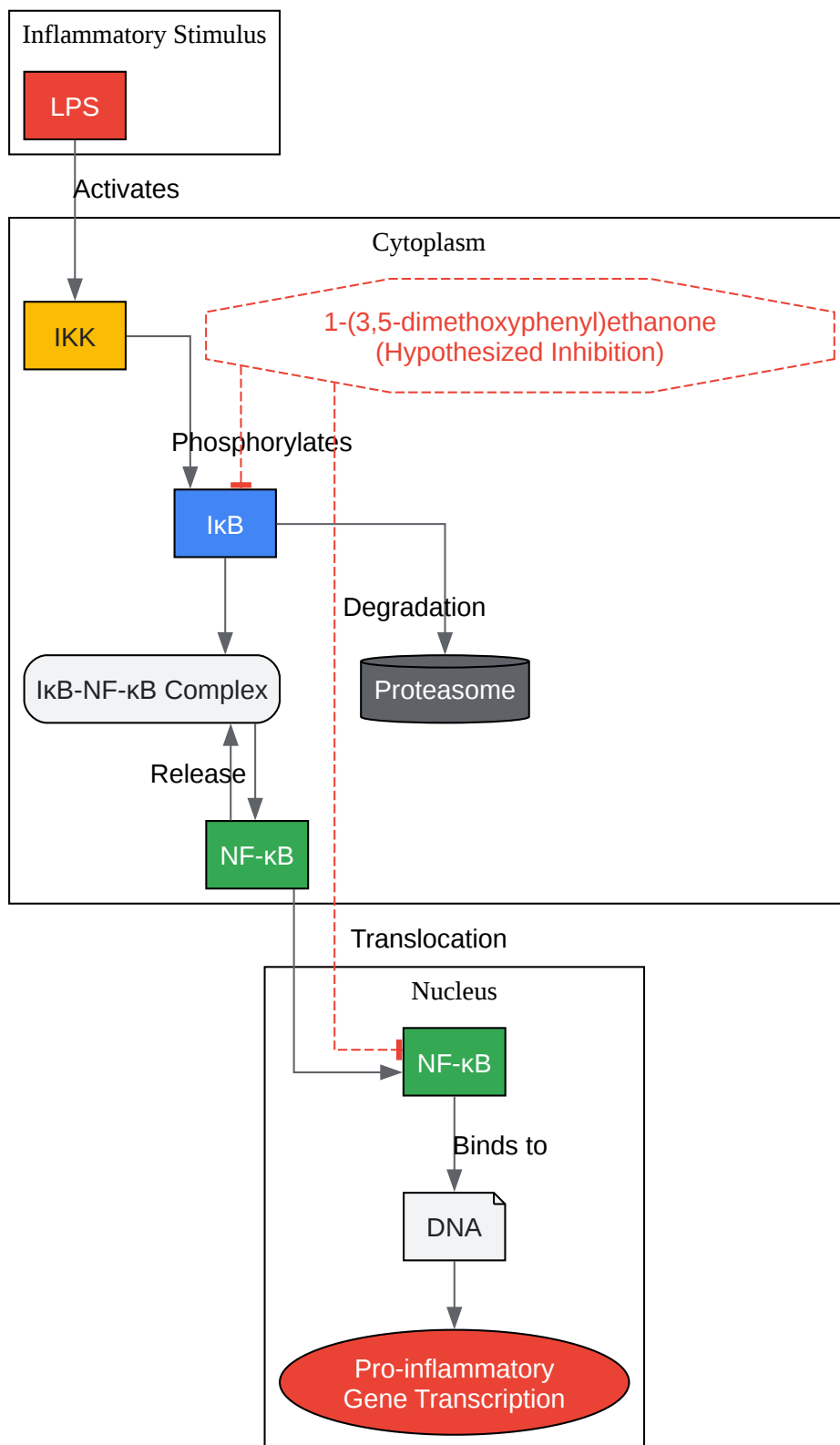
While direct and extensive biological studies on 1-(3,5-dimethoxyphenyl)ethanone are limited, research on structurally similar compounds suggests potential antioxidant and anti-inflammatory activities. For instance, 3,5-Diprenyl-4-hydroxyacetophenone has been shown to inhibit the production of pro-inflammatory mediators.<sup>[9][10]</sup> Furthermore, studies on other acetophenone derivatives have demonstrated their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.<sup>[11]</sup>

Based on this evidence from related molecules, it is hypothesized that 1-(3,5-dimethoxyphenyl)ethanone may also exert anti-inflammatory effects by interfering with these signaling cascades.

## Hypothesized Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response.<sup>[12]</sup> In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory

genes. It is plausible that 1-(3,5-dimethoxyphenyl)ethanone could inhibit this pathway by preventing the degradation of I $\kappa$ B or by blocking the nuclear translocation of NF- $\kappa$ B.



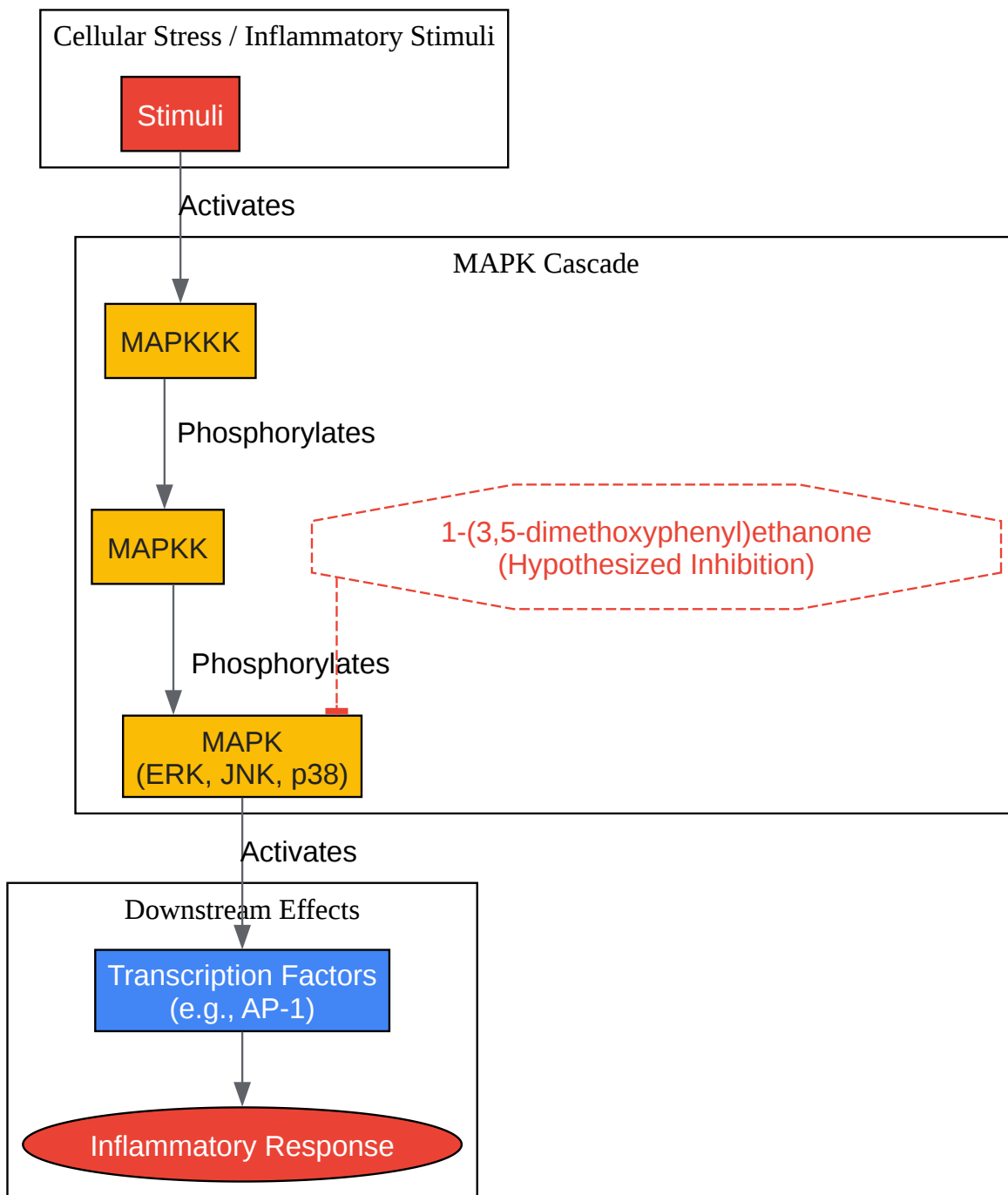


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Caption: Hypothesized inhibition of the NF- $\kappa$ B signaling pathway.

## Hypothesized Involvement in the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation.<sup>[13]</sup> This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Phosphorylation of these kinases leads to the activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators. Structurally related compounds have been shown to inhibit the phosphorylation of MAPK proteins.<sup>[11]</sup> Therefore, it is proposed that 1-(3,5-dimethoxyphenyl)ethanone may exert anti-inflammatory effects by suppressing the activation of the MAPK cascade.



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Caption: Hypothesized modulation of the MAPK signaling pathway.

## Conclusion

1-(3,5-Dimethoxyphenyl)ethanone is a chemical compound with a well-defined profile of synonyms and physicochemical properties. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. While direct biological data is emerging, the structural similarity to other bioactive acetophenones suggests a promising potential for this compound as an antioxidant and anti-inflammatory agent. The hypothesized modulation of the NF- $\kappa$ B and MAPK signaling pathways provides a strong rationale for further investigation into its therapeutic applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full potential of 1-(3,5-dimethoxyphenyl)ethanone.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266429#synonyms-for-1-3-5-dimethoxyphenyl-ethanone]

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